![molecular formula C17H15ClN2O7 B3614691 methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3614691.png)
methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate
Overview
Description
The compound “methyl 3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-nitrobenzoate” is a complex organic molecule that contains several functional groups. These include a methyl ester group (-COOCH3), a nitro group (-NO2), an amide group (-CONH2), and a chloro group (-Cl). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and ester groups would likely result in a highly polar molecule. The chloro and methoxy groups could also contribute to the overall polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the nitro group could participate in reduction reactions, the amide group in hydrolysis reactions, and the ester group in saponification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points by the strength of the intermolecular forces present .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be used in the development of new drugs, as a reagent in chemical reactions, or in the synthesis of other complex organic molecules .
properties
IUPAC Name |
methyl 3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O7/c1-25-14-8-13(15(26-2)7-12(14)18)19-16(21)9-4-10(17(22)27-3)6-11(5-9)20(23)24/h4-8H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZDKIVMRPBQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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